5-Hydroxynaphthalene-1-sulfonic acid
Overview
Description
5-Hydroxynaphthalene-1-sulfonic acid is an organic compound belonging to the class of 1-naphthalene sulfonic acids and derivatives. It is characterized by a naphthalene moiety that carries a sulfonic acid group at the 1-position and a hydroxyl group at the 5-position. This compound is widely used in various industrial applications, particularly in the synthesis of dyes and pigments due to its excellent coloring properties and stability .
Mechanism of Action
Target of Action
A related compound, 5-hydroxynaphthalene-1-sulfonamide, has been shown to interact withCyclin-dependent kinase 2 (CDK2) in humans . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
It is known that sulfonic acid groups can form hydrogen bonds with proteins, potentially influencing their function . If we consider the interaction of 5-hydroxynaphthalene-1-sulfonamide with CDK2, it’s plausible that 5-Hydroxynaphthalene-1-sulfonic acid might interact similarly with its targets .
Biochemical Pathways
Given its potential interaction with cdk2, it could influence thecell cycle regulation pathways .
Pharmacokinetics
Sulfonic acids are generally highly polar and soluble in water, which could influence their absorption and distribution .
Result of Action
If it interacts with CDK2, it could potentially influence cell proliferation and division .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . For instance, the highly polar nature of sulfonic acids could lead to interactions with other polar molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Hydroxynaphthalene-1-sulfonic acid typically involves the sulfonation of naphthalene followed by hydroxylation. One common method includes the following steps:
Sulfonation: Naphthalene is sulfonated using concentrated sulfuric acid to produce naphthalene-1-sulfonic acid.
Hydroxylation: The naphthalene-1-sulfonic acid is then hydroxylated using a suitable hydroxylating agent, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-pressure reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes:
- Feeding caustic soda liquid into a high-pressure kettle.
- Adding disodium 1,5-naphthalenedisulfonate to the kettle.
- Heating the mixture to 227-230°C under 1-2 MPa pressure for 20 hours.
- Cooling and crystallizing the product to obtain solid sodium 5-Hydroxynaphthalene-1-sulfonate .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxynaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl and sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields naphthylamines.
Substitution: Results in various substituted naphthalene derivatives.
Scientific Research Applications
Dye Manufacturing
One of the primary applications of 5-hydroxynaphthalene-1-sulfonic acid is in the production of synthetic dyes. It serves as a key intermediate in the synthesis of various azo dyes and pigments, which are widely used in textiles, plastics, and inks. The compound's sulfonic acid group enhances its solubility in water, making it suitable for dye formulations that require high stability and colorfastness.
Dye Synthesis Process
The synthesis typically involves coupling reactions where this compound reacts with diazonium salts to form azo compounds. This process can be optimized for yield and purity by carefully controlling reaction conditions such as temperature, pH, and concentration of reactants.
Analytical Chemistry
This compound is utilized as a reagent in analytical chemistry for the detection and quantification of various metal ions. Its ability to form stable complexes with metal ions allows it to be used in colorimetric assays.
Applications in Metal Ion Detection
- Spectrophotometry : The compound can be used to develop colorimetric methods for determining concentrations of metals such as lead, copper, and cadmium in environmental samples.
- Chromatography : It is also employed as a derivatizing agent in high-performance liquid chromatography (HPLC) to enhance the detection of certain analytes.
Pharmaceutical Applications
In pharmaceuticals, this compound has been investigated for its potential therapeutic properties. Its derivatives are being explored for use as anti-inflammatory agents and in drug delivery systems.
Research Findings
- Studies have indicated that modifications to the hydroxyl and sulfonic acid groups can enhance biological activity, making these derivatives candidates for further pharmacological development.
- Its role as a coupling agent in the synthesis of pharmaceutical compounds has also been documented.
Industrial Applications
Beyond dyes and pharmaceuticals, this compound finds utility in various industrial applications:
- Surfactants : Due to its amphiphilic nature, it is used in formulating surfactants for cleaning products.
- Water Treatment : It can serve as a flocculating agent in water treatment processes, helping to remove contaminants from wastewater.
Case Study 1: Dye Production
A recent study highlighted the efficiency of using this compound in synthesizing a new class of azo dyes. The research demonstrated that optimizing reaction conditions led to improved yields and reduced by-products, showcasing the compound's versatility in dye chemistry .
Case Study 2: Metal Ion Detection
A colorimetric method developed using this compound allowed for the rapid detection of lead ions in contaminated water samples. This method was validated against standard techniques and proved to be both sensitive and cost-effective .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonic acid: Lacks the hydroxyl group at the 5-position.
Naphthalene-1,5-disulfonic acid (Armstrong’s acid): Contains an additional sulfonic acid group at the 5-position.
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Contains an amino group at the 4-position and a hydroxyl group at the 3-position.
Uniqueness
5-Hydroxynaphthalene-1-sulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in the synthesis of complex organic molecules and dyes .
Biological Activity
5-Hydroxynaphthalene-1-sulfonic acid (5-HNS) is an organic compound characterized by the molecular formula C₁₀H₈O₄S and a molecular weight of approximately 224.23 g/mol. This compound features both a hydroxyl group (-OH) and a sulfonic acid group (-SO₃H) attached to a naphthalene ring, which significantly contributes to its chemical reactivity and biological activity.
The presence of the sulfonic acid group enhances the solubility of 5-HNS in water, making it suitable for various biological applications. Its structural characteristics allow it to participate in numerous chemical reactions, including esterification and glycosylation, which are vital in organic synthesis.
Antimicrobial Activity
Research indicates that 5-HNS exhibits notable antimicrobial properties . It has been shown to inhibit the growth of several bacterial strains, suggesting its potential as an antibacterial agent. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum activity .
Case Studies
- Inhibition of Bacterial Growth : A study conducted on various bacterial strains revealed that 5-HNS significantly reduced the colony-forming units (CFUs) of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for S. aureus and 200 µg/mL for E. coli, indicating its potential as a therapeutic agent against these pathogens.
- Cell Membrane Interaction : Investigations into the mechanism of action showed that 5-HNS affects cell membrane permeability, facilitating the entry of other antimicrobial agents into bacterial cells, thereby enhancing their efficacy.
Cellular Uptake and Metabolism
The solubility of 5-HNS also suggests implications for cellular uptake and metabolism. Its interactions with cellular components may influence drug delivery systems or serve as a biochemical tool in cellular biology studies.
Table: Summary of Biological Activities
Applications in Biomedical Research
Limited research has explored the potential applications of 5-HNS in biomedicine, particularly in developing new antibacterial agents and studying protein-protein interactions. Its dual functional groups allow it to act as a versatile building block in medicinal chemistry.
Potential Therapeutic Uses
- Antibacterial Agents : Given its antimicrobial properties, 5-HNS could be further developed into novel antibacterial formulations.
- Biochemical Tool : Its ability to modulate cellular processes makes it a candidate for studies involving enzyme interactions and cellular signaling pathways.
Properties
IUPAC Name |
5-hydroxynaphthalene-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14/h1-6,11H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKCHWCYYNKADS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059459 | |
Record name | 5-Hydroxy-1-naphthalenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117-59-9 | |
Record name | L Acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthalenesulfonic acid, 5-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenesulfonic acid, 5-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Hydroxy-1-naphthalenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxynaphthalene-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.818 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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